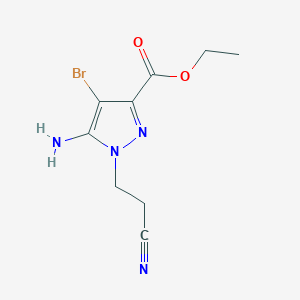
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride is a chemical compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by the presence of a fluoropyridine moiety, which imparts unique chemical and biological properties.
Preparation Methods
The synthesis of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluoropyridine Intermediate: The synthesis begins with the preparation of the fluoropyridine intermediate through a nucleophilic substitution reaction.
Coupling Reaction: The fluoropyridine intermediate is then coupled with a phenyl ethanamine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The fluoropyridine moiety can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine moiety plays a crucial role in modulating these interactions, leading to various biological effects. The compound may act as an inhibitor or activator of certain pathways, depending on its specific structure and the target involved.
Comparison with Similar Compounds
1-(4-(5-Fluoropyridin-2-yl)phenyl)ethanamine dihydrochloride can be compared with other similar compounds, such as:
1-(5-Fluoropyridin-2-yl)ethanamine: This compound lacks the phenyl group, which may result in different chemical and biological properties.
1-(4-(5-Chloropyridin-2-yl)phenyl)ethanamine: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and biological activity.
1-(4-(5-Bromopyridin-2-yl)phenyl)ethanamine: The bromine atom may impart different steric and electronic effects compared to fluorine, affecting the compound’s overall behavior.
The uniqueness of this compound lies in its specific combination of the fluoropyridine and phenyl ethanamine moieties, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15Cl2FN2 |
|---|---|
Molecular Weight |
289.17 g/mol |
IUPAC Name |
1-[4-(5-fluoropyridin-2-yl)phenyl]ethanamine;dihydrochloride |
InChI |
InChI=1S/C13H13FN2.2ClH/c1-9(15)10-2-4-11(5-3-10)13-7-6-12(14)8-16-13;;/h2-9H,15H2,1H3;2*1H |
InChI Key |
RDVMLEMJAKBMTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=NC=C(C=C2)F)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(2,3-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12069798.png)
![7-Hydroxy-3A-methyl-3,3A-dihydro-1H-benzo[D]pyrrolo[2,1-B][1,3]oxazine-1,5(2H)-dione](/img/structure/B12069812.png)
![4-[(1-Isocyanocyclopropyl)sulfonyl]toluene](/img/structure/B12069814.png)
![{[4-(3-Chlorophenyl)-3-methylphenyl]methyl}(ethyl)amine](/img/structure/B12069817.png)

![Acetic acid, 2-[[(3aR,4S,6R,6aS)-6-[[5-amino-6-chloro-2-(propylthio)-4-pyrimidinyl]amino]tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]oxy]-, ethyl ester](/img/structure/B12069822.png)
![Methyl 2-[3-(4-hydroxybut-1-yn-1-yl)phenyl]acetate](/img/structure/B12069825.png)

![2-[4-(Trifluoromethoxy)phenoxy]acetaldehyde](/img/structure/B12069836.png)


![Ethyl 3-(4-bromobenzo[b]thiophen-2-yl)-3-oxopropanoate](/img/structure/B12069851.png)
